molecular formula C12H7Cl2NO4 B8691523 4-Carboxy-5,7-dichloro-2-methoxycarbonylquinoline

4-Carboxy-5,7-dichloro-2-methoxycarbonylquinoline

Cat. No. B8691523
M. Wt: 300.09 g/mol
InChI Key: UNOKDDZWRYFHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05231102

Procedure details

2,4-Dicarboxy-5,7-dichloroquinoline was added to methanol (presaturated with dry hydrogen chloride) (500 ml) and the solution left at room temperature for 1 h. After this time the volume of solvent was reduced to approximately 100 ml and the white solid that precipitated was collected by filtration and dried in a vacuum oven at 100° C. (20 mm Hg) for 2 h to give the title compound (18.5 g, m.p. 260°-262° C.); δ (250 MHz, DMSO) 3.98 (3H, s, CH3), 8.11 (1H, s, 3-H), 8.15 (1H, d, J=2.1 Hz, 6-H or 8-H), 8.36 (1H, d, J=2.1 Hz, 6-H or 8-H); m/e 299 (M+) 241 (100%, M-CO2CH3 +H); Found: C, 47.58; H, 2.42; N, 4.62. C12H7Cl2NO4. 0.2 H2O requires C, 47.46; H, 2.46; N, 4.61%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[C:12]([C:14]([OH:16])=[O:15])[C:11]2[C:6](=[CH:7][C:8]([Cl:18])=[CH:9][C:10]=2[Cl:17])[N:5]=1)([OH:3])=[O:2].[CH3:19]O>>[C:14]([C:12]1[C:11]2[C:6](=[CH:7][C:8]([Cl:18])=[CH:9][C:10]=2[Cl:17])[N:5]=[C:4]([C:1]([O:3][CH3:19])=[O:2])[CH:13]=1)([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=NC2=CC(=CC(=C2C(=C1)C(=O)O)Cl)Cl
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the white solid that precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 100° C. (20 mm Hg) for 2 h
Duration
2 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(O)C1=CC(=NC2=CC(=CC(=C12)Cl)Cl)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.